2',3'-Dimethoxyacetophenone
Overview
Description
2’,3’-Dimethoxyacetophenone is a chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethoxyacetophenone can be represented by the SMILES string COc1cccc(C(C)=O)c1OC
. The InChI representation is 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3
.
Physical And Chemical Properties Analysis
2’,3’-Dimethoxyacetophenone is a solid compound . It has a molecular weight of 180.20 g/mol . The compound has a complexity of 179 and a topological polar surface area of 35.5 Ų .
Scientific Research Applications
Chemical Reactions and Synthesis :
- Hosny (2005) investigated the reactions of 3,4-Dimethoxyacetophenone with diazomethane derivatives, revealing the formation of various ring structures, a foundational study in organic synthesis (Hosny, 2005).
- Liu, Li, and Li (2004) synthesized novel derivatives from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
- Moreau, Finiels, and Meric (2000) explored the acetylation of dimethoxybenzenes, including dimethoxyacetophenones, using acidic zeolites, contributing to the field of catalytic organic reactions (Moreau, Finiels, & Meric, 2000).
Pharmacological and Biological Activities :
- Chu et al. (2021) studied 2′-Hydroxy-4′,5′-dimethoxyacetophenone for its inhibition effects on aldose reductase and collagenase enzymes and its potential anti-human acute leukemia effects (Chu et al., 2021).
- Vetere et al. (2005) presented a study on the racemic and enantioselective hydrogenation of 3,4-dimethoxyacetophenone, contributing to the development of pharmaceuticals (Vetere et al., 2005).
Material Science and Luminescent Properties :
- Taxak et al. (2010) reported on the luminescent properties of europium and terbium complexes with 2′-hydroxy-4′, 6′-dimethoxyacetophenone, offering insights into potential applications in OLEDs for display technologies (Taxak et al., 2010).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and washing hands before breaks and immediately after handling the product .
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUVZQSLRHUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496825 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxyacetophenone | |
CAS RN |
38480-94-3 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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